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molecular formula C8H4ClNOS B099199 4-Chlorobenzoyl isothiocyanate CAS No. 16794-67-5

4-Chlorobenzoyl isothiocyanate

Cat. No. B099199
M. Wt: 197.64 g/mol
InChI Key: OTZBZZNWOAIAEN-UHFFFAOYSA-N
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Patent
US05001157

Procedure details

To a stirred mixture of 10.5 g of 4-chlorobenzoyl isothiocyanate in 100 ml of tetrahydrofuran was added a mixture of 6.8 g of 2-aminobenzamide in 200 ml of tetrahydrofuran. After stirring for 3 hours, the solid was collected, giving 14.3 g of the desired product as grey crystals, mp 204°-206° C. (dec.).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]=[C:9]=[S:10])=[O:7])=[CH:4][CH:3]=1.[NH2:13][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([NH2:18])=[O:17]>O1CCCC1>[NH2:18][C:16]([C:15]1[CH:19]=[CH:20][CH:21]=[CH:22][C:14]=1[NH:13][C:9](=[S:10])[NH:8][C:6](=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:17]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N=C=S)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(=O)C1=C(C=CC=C1)NC(NC(C1=CC=C(C=C1)Cl)=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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